MOR Agonism vs. Classic TCA Mechanism: A Distinct Molecular Target Profile
Tianeptine is a full agonist at the μ-opioid receptor (MOR), a mechanism absent in classic tricyclic antidepressants (TCAs). It binds to human MOR with a Ki of 383±183 nM and activates G-protein signaling with an EC50 of 194±70 nM in human cells [1]. In contrast, classic TCAs like amitriptyline and imipramine do not activate MOR; their primary mechanism is inhibition of serotonin and norepinephrine reuptake [2]. This fundamental difference explains tianeptine's lack of sedation and anticholinergic effects, which are common with TCAs.
| Evidence Dimension | μ-opioid receptor (MOR) agonism |
|---|---|
| Target Compound Data | Human MOR Ki = 383±183 nM; Human MOR EC50 = 194±70 nM (G-protein activation) |
| Comparator Or Baseline | Amitriptyline, Imipramine: No significant MOR agonism |
| Quantified Difference | Tianeptine: active MOR agonist; TCAs: inactive at MOR |
| Conditions | Radioligand binding and BRET-based G-protein activation assays in HEK293 cells expressing human MOR |
Why This Matters
A distinct primary molecular target (MOR) provides a mechanistic basis for tianeptine's unique clinical profile, particularly its lack of anticholinergic and sedative side effects, which is a key differentiator from classic TCAs.
- [1] Gassaway, M. M., Rives, M. L., Kruegel, A. C., Javitch, J. A., & Sames, D. (2014). The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist. Translational Psychiatry, 4(7), e411. View Source
- [2] Preskorn, S. H. (2004). Tianeptine: A Facilitator of the Reuptake of Serotonin and Norepinephrine as an Antidepressant? Journal of Psychiatric Practice, 10(3), 168-176. View Source
